N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

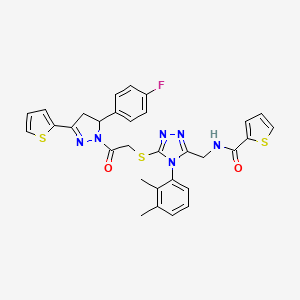

The compound N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a multifunctional heterocyclic molecule featuring:

- A thiophene-2-carboxamide core, common in bioactive molecules due to its electron-rich aromatic system.

- A 1,2,4-triazole ring, known for hydrogen-bonding capabilities and metabolic stability.

- A 4,5-dihydro-1H-pyrazole moiety with a 4-fluorophenyl substituent, enhancing lipophilicity and target affinity.

- A 2,3-dimethylphenyl group and thioether linkage, which may influence steric bulk and redox properties.

While direct pharmacological data for this compound is unavailable, its structural motifs align with antimicrobial, anticancer, and anti-inflammatory agents .

Properties

IUPAC Name |

N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27FN6O2S3/c1-19-6-3-7-24(20(19)2)37-28(17-33-30(40)27-9-5-15-42-27)34-35-31(37)43-18-29(39)38-25(21-10-12-22(32)13-11-21)16-23(36-38)26-8-4-14-41-26/h3-15,25H,16-18H2,1-2H3,(H,33,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLXFZMFCMBRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CS6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27FN6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and antiviral properties based on recent research findings.

Chemical Structure

The compound features multiple functional groups including a thiophene ring, a triazole moiety, and various aromatic substitutions. These structural characteristics are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiophene and triazole exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Pathogens Targeted |

|---|---|---|

| Thiophene derivatives | Broad-spectrum | Gram-positive and Gram-negative bacteria |

| Triazole derivatives | Antifungal | Drug-resistant Candida strains |

In a study focusing on similar compounds, certain triazole derivatives demonstrated high efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . The presence of the thiophene and triazole rings in the compound under consideration may enhance its interaction with microbial targets.

Anticancer Properties

The anticancer potential of the compound has been investigated using various cancer cell lines. Notably:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Inhibition of proliferation |

In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . The modification of substituents on the core structure can significantly influence these activities.

Antiviral Activity

The antiviral efficacy of similar compounds has been documented, particularly against Hepatitis C Virus (HCV). The compound's structural components may contribute to its ability to inhibit viral replication. For example:

| Compound | EC50 (μM) | Target |

|---|---|---|

| 1st derivative | 0.35 | NS5B RNA polymerase |

| 2nd derivative | 0.26 | Viral replication |

These findings suggest that the compound could potentially inhibit viral polymerases, thereby reducing viral load in infected cells .

Case Studies

Several case studies highlight the biological activity of compounds structurally related to N-((4-(2,3-dimethylphenyl)-5-...):

- Antimicrobial Efficacy : A study demonstrated that a series of triazole-thiophene derivatives showed promising results against multidrug-resistant bacterial strains.

- Cytotoxicity in Cancer Models : Research involving various cancer cell lines revealed that modifications to the triazole group significantly enhanced cytotoxicity compared to unmodified analogs.

- Antiviral Screening : Compounds with similar scaffolds were screened for their ability to inhibit HCV replication in vitro, showing significant promise as antiviral agents.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide as anticancer agents. For instance, derivatives of 1,2,4-triazole have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 1 | MCF-7 | 0.48 |

| 2 | HCT-116 | 0.19 |

| 3 | A549 | 0.11 |

These compounds exhibit mechanisms of action that include apoptosis induction and cell cycle arrest at the G1 phase, making them suitable candidates for further development as anticancer therapies .

Antiviral Properties

The potential antiviral applications of compounds related to this compound have also been explored. Research indicates that certain derivatives exhibit superior antiviral activity compared to standard treatments like ribavirin. The structure-function relationship reveals that modifications at specific positions can enhance the efficacy against viral targets .

Analgesic Effects

Some derivatives of this compound class exhibit analgesic properties. For example, a related compound has been shown to effectively reduce pain in preclinical models. This suggests a potential role in pain management therapies and warrants further investigation into its mechanism of action and efficacy in clinical settings .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of N-((4-(2,3-dimethylphenyl)-5... and its analogs is crucial for optimizing their biological activities. Modifications to the thiophene and triazole moieties can significantly affect their pharmacological profiles:

| Structural Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups at para position | Increased anticancer activity |

| Substitutions on thiophene ring | Enhanced antiviral potency |

This information is vital for the rational design of new derivatives with improved therapeutic profiles .

Case Study 1: Anticancer Evaluation

A study evaluated a series of 1,2,4-triazole derivatives against multiple cancer cell lines including MCF7 and HCT116. The most potent compounds demonstrated IC50 values lower than established chemotherapeutics, indicating their potential as effective anticancer agents.

Case Study 2: Antiviral Screening

A set of synthesized derivatives was screened for antiviral activity against HIV and other viruses. Results showed that specific substitutions led to enhanced activity compared to traditional antiviral drugs.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

Functional Group Reactivity

The molecule’s reactivity is dominated by its:

-

Pyrazole ring : Susceptible to electrophilic substitution at the N1 and C3 positions .

-

Triazole-thioether : Undergoes oxidation to sulfone derivatives with H₂O₂/AcOH .

-

Thiophene-2-carboxamide : Participates in hydrolysis under acidic conditions to yield thiophene-2-carboxylic acid .

Table 2: Functional Group Transformations

| Functional Group | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| Pyrazole ring | Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyrazole derivative |

| Triazole-thioether | Oxidation | H₂O₂, AcOH, 60°C | Triazole-sulfone |

| Thiophene-2-carboxamide | Acidic hydrolysis | HCl (6M), reflux | Thiophene-2-carboxylic acid + amine |

Pharmacological Derivatization

The compound’s nitro and fluorophenyl groups enable further modifications for drug development:

-

Nitro reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enhancing bioavailability .

-

Fluorophenyl substitution : Halogen exchange (e.g., Cl→Br) via Ullmann coupling improves target affinity .

Table 3: Pharmacological Modifications

| Modification | Method | Biological Impact | Reference |

|---|---|---|---|

| Nitro → Amine | H₂/Pd-C, EtOH | Increased solubility | |

| Fluorophenyl → Bromophenyl | CuI, DMF, 120°C | Enhanced receptor binding |

Degradation and Stability

-

Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the thioether bond, forming triazole sulfoxide and pyrazole fragments .

-

Thermal stability : Decomposes above 212°C, releasing SO₂ and CO₂.

Figure 1: Degradation Pathways

textUV Light │ ▼ Triazole-S-thioether → Triazole-S-oxide + Pyrazole │ Thermal (>212°C) ▼ SO₂↑ + CO₂↑ + Aromatic residues

Computational Reactivity Insights

Density functional theory (DFT) studies on analogous pyrazole-triazole systems reveal:

Comparison with Similar Compounds

Research Findings and Implications

- Halogen Effects : Bromine in isostructural analogs enhances binding via halogen bonding, suggesting that introducing Br in the target’s dimethylphenyl group could improve activity .

- Synthesis Efficiency : Nitrothiophene carboxamides show variable purity (42%–99%), underscoring the need for optimized coupling reagents (e.g., HATU) or chromatography .

- Metabolic Stability : The target’s thioether and fluorophenyl groups may reduce oxidative metabolism compared to nitro-containing analogs .

Q & A

Basic Questions

Q. What synthetic strategies are effective for constructing the multi-heterocyclic framework of this compound?

- Methodological Answer : The synthesis involves sequential heterocyclic ring formation. For example, thiosemicarbazides are cyclized via reflux in ethanol to form 1,2,4-triazole cores (as in ). Subsequent functionalization (e.g., thioether linkages) is achieved using alkylation or nucleophilic substitution. Key steps include:

- Refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate to form thiosemicarbazides .

- Introducing thioether groups via reaction of thiol-containing intermediates with α-bromo ketones (e.g., 2-(5-(4-fluorophenyl)pyrazolyl)-2-oxoethyl bromide) .

Q. What spectroscopic and analytical methods are critical for characterizing the compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments and carbon frameworks, especially for distinguishing tautomers (e.g., thione-thiol equilibria in triazole derivatives) .

- HRMS : Confirms molecular weight and fragmentation patterns (e.g., compound 6l in : [M+H]+ observed at 523.1521, calculated 523.1524) .

- X-ray crystallography : Resolves stereochemistry and supramolecular interactions (e.g., dihedral angles between aromatic rings in ) .

Q. What purification techniques are suitable post-synthesis?

- Methodological Answer :

- Recrystallization : Ethanol or methanol is used for high-purity solids (e.g., melting points 125–200°C in ) .

- Column chromatography : Separates regioisomers using silica gel with ethyl acetate/hexane gradients .

- HPLC : For polar derivatives (e.g., compound 23 in purified via reverse-phase HPLC) .

Advanced Research Questions

Q. How can SHELX software be optimized for crystallographic refinement of such complex structures?

- Methodological Answer :

- Disorder modeling : SHELXL handles disordered solvent or substituents via PART and SIMU commands (e.g., 50:50 disorder in ) .

- High-resolution data : Use synchrotron radiation to improve data-to-parameter ratios (>15:1 recommended) .

- Hydrogen bonding : Restraints for N–H⋯O/N interactions improve refinement (e.g., intramolecular H-bonds in ) .

Q. How do substituents (e.g., fluorophenyl vs. chlorophenyl) influence biological activity?

- Methodological Answer :

- Electronic effects : Electron-withdrawing groups (e.g., –F) enhance receptor binding via dipole interactions ( : 6l (4-F) vs. 6r (4-Cl) show varied IC50 values) .

- Steric effects : Bulky substituents (e.g., 4-methoxyphenyl in ) may hinder enzyme active-site access .

Q. What computational methods support the analysis of electronic structures in such derivatives?

- Methodological Answer :

- DFT calculations : Predict tautomeric equilibria (e.g., thione-thiol forms in ) and frontier molecular orbitals .

- Molecular docking : Screens binding affinities to targets (e.g., 5-lipoxygenase in ) using AutoDock Vina .

Q. How to resolve data discrepancies in NMR spectra due to dynamic processes?

- Methodological Answer :

- Variable-temperature NMR : Identifies tautomerization (e.g., thione ↔ thiol shifts in ) .

- 2D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., aromatic protons in ) .

Q. What is the role of non-covalent interactions in the compound’s supramolecular assembly?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.